N-[(4-methylphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide
Description
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3S/c1-19-2-4-20(5-3-19)17-29-26(33)22-8-6-21(7-9-22)18-32-27(34)24-16-23(31-12-14-35-15-13-31)10-11-25(24)30-28(32)36/h2-11,16,24H,12-15,17-18H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFUCVMVGFNTFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4C=C(C=CC4=NC3=S)N5CCOCC5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-methylphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide is a complex organic compound with significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a kinase inhibitor and an antibacterial agent. This article presents a detailed overview of its biological activities, including relevant data tables and research findings.
Chemical Structure
The molecular formula of this compound is . Its structure features multiple functional groups that contribute to its biological properties, including a benzamide core and a morpholine ring attached to a tetrahydroquinazoline moiety.
1. Kinase Inhibition
Research indicates that this compound acts as a kinase inhibitor , targeting specific kinases involved in cancer progression. Notably, it exhibits inhibitory activity against:
- FLT3 : A kinase implicated in certain leukemias.
- JAK2 : A kinase associated with hematopoietic malignancies.
The inhibition of these kinases can potentially halt the proliferation of cancer cells. Preliminary studies suggest that this compound may be effective in treating various types of leukemia due to its selective targeting of these pathways .
2. Antibacterial Activity
In vitro studies have demonstrated that this compound possesses antibacterial properties against several bacterial strains:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values indicate significant antibacterial potency. Further research is required to evaluate its efficacy in vivo and to elucidate the mechanisms underlying its antibacterial action.
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.015 | 0.030 |
| Escherichia coli | 0.011 | 0.020 |
These results suggest that the compound may serve as a potential candidate for developing new antibacterial agents .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
- Antimicrobial Activity Evaluation : A study evaluating antimicrobial activity against various Gram-positive and Gram-negative bacteria showed promising results for similar compounds with MIC values significantly lower than standard antibiotics like ampicillin .
- Structure–Activity Relationship (SAR) : Investigations into the SAR revealed that modifications on the morpholine or tetrahydroquinazoline moieties could enhance biological activity. The presence of specific substituents was linked to increased potency against bacterial strains .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural and Pharmacological Differences
*Estimated based on structural analogs in .
Physicochemical Properties
- Solubility : Morpholine and sulfanylidene groups may improve solubility in polar solvents, contrasting with ’s sulfamoyl-containing benzamide, which is more polar but less metabolically stable .
Q & A
Q. What approaches reconcile conflicting data in structure-activity relationship (SAR) studies across similar quinazolinone derivatives?
- Answer : Perform meta-analysis of published SAR data, focusing on assay conditions (e.g., ATP concentrations in kinase assays). Generate 3D-QSAR models (e.g., CoMFA) to identify electrostatic/hydrophobic drivers of activity . Validate hypotheses via focused libraries with controlled substituent variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
